molecular formula C11H13NO3Si B14688903 Trimethylsilyl 4-isocyanatobenzoate CAS No. 30354-16-6

Trimethylsilyl 4-isocyanatobenzoate

Cat. No.: B14688903
CAS No.: 30354-16-6
M. Wt: 235.31 g/mol
InChI Key: IBKZWJVDAXHXDJ-UHFFFAOYSA-N
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Description

Trimethylsilyl 4-isocyanatobenzoate is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a trimethylsilyl group attached to a 4-isocyanatobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Trimethylsilyl 4-isocyanatobenzoate can be synthesized through several methods. One common approach involves the reaction of methyl 4-isocyanatobenzoate with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the isocyanate group .

Another method involves the use of trimethylsilyldiazomethane as a reagent. This method is advantageous due to the stability and safety of trimethylsilyldiazomethane compared to traditional diazomethane .

Industrial Production Methods

Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes. The use of continuous flow microreactor systems has also been explored to enhance reaction efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

Trimethylsilyl 4-isocyanatobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of trimethylsilyl 4-isocyanatobenzoate involves the reactivity of the isocyanate group and the trimethylsilyl group. The isocyanate group can react with nucleophiles such as amines to form ureas, while the trimethylsilyl group can undergo substitution or addition reactions. These reactions are facilitated by the electronic and steric properties of the trimethylsilyl group, which can stabilize reactive intermediates and transition states .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Trimethylsilyl 4-isocyanatobenzoate is unique due to the combination of the trimethylsilyl and isocyanate groups, which confer distinct reactivity and versatility in synthetic applications. This dual functionality allows it to participate in a wide range of chemical reactions, making it valuable in both academic and industrial research .

Properties

CAS No.

30354-16-6

Molecular Formula

C11H13NO3Si

Molecular Weight

235.31 g/mol

IUPAC Name

trimethylsilyl 4-isocyanatobenzoate

InChI

InChI=1S/C11H13NO3Si/c1-16(2,3)15-11(14)9-4-6-10(7-5-9)12-8-13/h4-7H,1-3H3

InChI Key

IBKZWJVDAXHXDJ-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OC(=O)C1=CC=C(C=C1)N=C=O

Origin of Product

United States

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